3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-4H-1,2,4-triazole-5-thiols with various aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. .
Scientific Research Applications
3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its enzyme inhibitory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines Compared to these compounds, 3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits unique pharmacological activities and higher specificity towards certain enzymes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenoxy)methyl]-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C19H18N4O3S/c1-24-14-5-3-13(4-6-14)17-12-27-19-21-20-18(23(19)22-17)11-26-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
HSXRIZXUECWWAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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